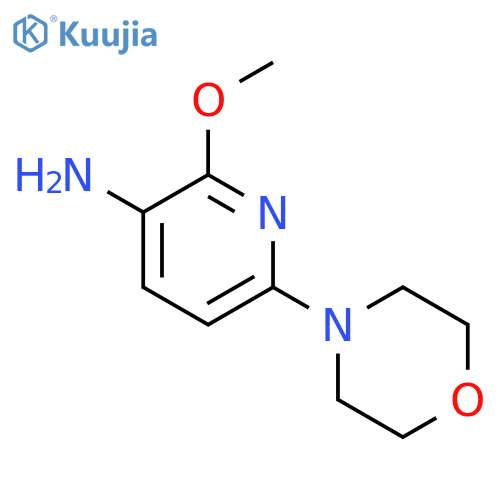

Cas no 526184-47-4 (2-methoxy-6-(morpholin-4-yl)pyridin-3-amine)

526184-47-4 structure

商品名:2-methoxy-6-(morpholin-4-yl)pyridin-3-amine

CAS番号:526184-47-4

MF:C10H15N3O2

メガワット:209.245002031326

MDL:MFCD11622067

CID:4021221

PubChem ID:12152132

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, 2-methoxy-6-(4-morpholinyl)-

- 2-methoxy-6-morpholinopyridin-3-amine

- 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine

- DB-135071

- 526184-47-4

- 990-153-8

- CMUDOFHQRLSOFU-UHFFFAOYSA-N

- EN300-2123768

- CS-0239422

- SCHEMBL2416637

-

- MDL: MFCD11622067

- インチ: InChI=1S/C10H15N3O2/c1-14-10-8(11)2-3-9(12-10)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3

- InChIKey: CMUDOFHQRLSOFU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 209.116426730Da

- どういたいしつりょう: 209.116426730Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 60.6Ų

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2123768-0.05g |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 0.05g |

$256.0 | 2023-09-16 | |

| Enamine | EN300-2123768-0.5g |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 0.5g |

$858.0 | 2023-09-16 | |

| Enamine | EN300-2123768-10.0g |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 10g |

$4729.0 | 2023-05-27 | |

| Enamine | EN300-2123768-5g |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 5g |

$3189.0 | 2023-09-16 | |

| Enamine | EN300-2123768-10g |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 10g |

$4729.0 | 2023-09-16 | |

| 1PlusChem | 1P028LTI-50mg |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 50mg |

$368.00 | 2024-04-30 | |

| 1PlusChem | 1P028LTI-10g |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 10g |

$5907.00 | 2024-04-30 | |

| Aaron | AR028M1U-250mg |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 250mg |

$776.00 | 2025-02-16 | |

| 1PlusChem | 1P028LTI-250mg |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 250mg |

$737.00 | 2024-04-30 | |

| Aaron | AR028M1U-100mg |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |

526184-47-4 | 95% | 100mg |

$552.00 | 2025-02-16 |

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

526184-47-4 (2-methoxy-6-(morpholin-4-yl)pyridin-3-amine) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:526184-47-4)2-甲氧基-6-(吗啉-4-基)吡啶-3-胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ